tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate
CAS No.:
Cat. No.: VC15799226
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-5-13-7-9(12)6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | ADRHJTXCZFRRQA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC12CCNCC1C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate (CAS: 1354006-78-2) features a 4-azabicyclo[4.1.0]heptane scaffold—a seven-membered ring system containing one nitrogen atom and a fused cyclopropane moiety . The Boc group (-OC(O)N(C(CH3)3)) is appended via a methylene linker to the bicyclic amine, conferring steric protection to the nitrogen center.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC12CCNCC1C2 |
| InChIKey | ADRHJTXCZFRRQA-UHFFFAOYSA-N |
The bicyclic system introduces considerable ring strain, with bond angles deviating from ideal tetrahedral geometry, as evidenced by X-ray crystallographic studies of analogous compounds .
Spectroscopic Characterization
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¹H NMR: Signals between δ 1.2–1.4 ppm correspond to the tert-butyl group, while the cyclopropane protons resonate as distinct multiplets near δ 1.8–2.2 ppm .
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¹³C NMR: The carbonyl carbon of the carbamate appears at ~155 ppm, with quaternary carbons of the Boc group at 28–30 ppm.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis proceeds via three stages:
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Bicyclic Amine Formation: Cyclopropanation of aza-enynes under transition-metal-free conditions yields the 4-azabicyclo[4.1.0]heptane core.
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Methylene Linker Installation: Alkylation of the amine with bromomethyl tert-butyl carbamate introduces the Boc-protected sidechain.
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Purification: Flash chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclopropanation | I₂, K₂CO₃ | 0°C → RT | 78% |
| Alkylation | BrCH₂Boc, DIPEA | 40°C | 85% |
Industrial Production
Scale-up adaptations include:
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Continuous flow reactors for cyclopropanation to mitigate exothermic risks .
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Catalytic hydrogenation replaces stoichiometric reductants in intermediate steps .
Reactivity and Functionalization
Carbamate Hydrolysis
The Boc group undergoes acid-catalyzed cleavage (e.g., HCl/dioxane) to liberate the primary amine, a key transformation for subsequent derivatization:
.
Ring-Opening Reactions
Electrophilic attack at the cyclopropane ring (e.g., Br₂, H₂O) produces functionalized piperidine derivatives, enabling diversification of the core structure .
Applications in Organic Synthesis
Peptide Mimetics
The rigid bicyclic system serves as a proline analog in constrained peptidomimetics, enhancing metabolic stability .
Catalytic Ligand Design
Chelation of late transition metals (Pd, Rh) via the amine lone pair enables asymmetric catalysis applications.
Recent Advances and Future Directions
Photocatalytic Functionalization
Visible-light-mediated C–H activation enables direct arylation at the cyclopropane ring, expanding derivatization pathways .
Targeted Drug Delivery Systems
Conjugation to antibody-drug conjugates (ADCs) via lysine-specific carbamate cleavage is under investigation for tumor-selective payload release .
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